molecular formula C7H4BrClO4S2 B13165583 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid

3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid

Cat. No.: B13165583
M. Wt: 331.6 g/mol
InChI Key: LYRLYWXHYMEDQN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid typically involves multiple steps. One common synthetic route includes the bromination of thiophene followed by the introduction of a chlorosulfonyl group. The final step involves the addition of a prop-2-enoic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or chlorosulfonyl groups to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group is known to react with nucleophiles, which can lead to the inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4BrClO4S2

Molecular Weight

331.6 g/mol

IUPAC Name

(E)-3-(4-bromo-5-chlorosulfonylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C7H4BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)/b2-1+

InChI Key

LYRLYWXHYMEDQN-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1Br)S(=O)(=O)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(SC(=C1Br)S(=O)(=O)Cl)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.